molecular formula C17H25BN2O3 B1393489 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde CAS No. 1150561-69-5

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

Cat. No.: B1393489
CAS No.: 1150561-69-5
M. Wt: 316.2 g/mol
InChI Key: JGUHLQZHMYZBJF-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde is a complex organic compound that features a boronic ester group, a piperazine ring, and an aldehyde functional group

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura coupling reaction , suggesting that this compound might interact with palladium catalysts or other transition metals in biochemical reactions.

Mode of Action

It’s known that boronic acids and their derivatives, like this compound, are commonly used in the suzuki-miyaura coupling reaction . In this reaction, the boronic acid or its derivative forms a complex with a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which the reaction occurs.

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of a Suzuki-Miyaura coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond . This could lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction also needs to be performed under specific conditions (e.g., temperature, pressure) to ensure its success. Furthermore, the compound’s stability could be affected by factors such as exposure to air or moisture .

Biochemical Analysis

Biochemical Properties

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes with transition metals, thereby enhancing the efficiency and selectivity of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and influencing chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can determine its specific role in cellular function and its overall impact on cell physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde typically involves multiple steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the aryl boronic ester.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline moiety instead of a piperazine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but lacks the piperazine ring, featuring a benzaldehyde group instead.

    tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a boronic ester group and a sulfonyl group, but with a different core structure.

Uniqueness

The uniqueness of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde lies in its combination of functional groups, which provides a versatile platform for various chemical transformations. The presence of the boronic ester, piperazine ring, and aldehyde group allows for a wide range of reactivity, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-7-15(8-6-14)20-11-9-19(13-21)10-12-20/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHLQZHMYZBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675124
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-69-5
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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